Flupyrsulfuron-methyl
Overview
Description
Flupyrsulfuron-methyl is a postemergence sulfonylurea herbicide designed for the control of grass and broadleaf weeds in wheat. It operates by targeting the enzyme acetolactate synthase (ALS), which is crucial for branched-chain amino acid biosynthesis. This herbicide is known for its selectivity, allowing wheat to tolerate its application while effectively controlling weed species .
Synthesis Analysis
The synthesis of flupyrsulfuron-methyl is not explicitly detailed in the provided papers. However, it is identified by its chemical name, methyl 2-[[[[(4,6-dimethoxy-2-pyrimidinyl) amino]carbonyl]amino]sulfonyl]-6-(trifluoromethyl)-3-pyridinecarboxylate monosodium salt, which suggests a complex multi-step synthesis typical of sulfonylurea herbicides .
Molecular Structure Analysis
The molecular structure of flupyrsulfuron-methyl includes several functional groups that are characteristic of sulfonylurea herbicides. These include a pyrimidinyl amino carbonyl group, a sulfonyl group, and a trifluoromethyl group attached to a pyridine ring. This structure is likely responsible for its herbicidal activity and selectivity .
Chemical Reactions Analysis
Flupyrsulfuron-methyl undergoes metabolic reactions in various plant species. In wheat and some tolerant weed species, such as Avena fatua and Phalaris minor, the herbicide is rapidly metabolized with half-lives of less than 2 hours. The initial metabolic pathway in wheat involves glutathione conjugation, while in P. minor, the herbicide is metabolized by O-demethylation. A. fatua metabolizes flupyrsulfuron-methyl via both glutathione conjugation and O-demethylation. These differential metabolic rates contribute to the herbicide's selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of flupyrsulfuron-methyl, such as solubility, stability, and half-life in various environments, are not directly discussed in the provided papers. However, the rapid metabolism in certain plant species suggests that the herbicide may be relatively unstable within biological systems, leading to a short environmental half-life in these contexts .
Evaluation of Necessity and Alternatives
An evaluation by the European Food Safety Authority (EFSA) assessed the necessity of flupyrsulfuron-methyl as a herbicide. The report concluded that while there are a wide range of alternative herbicide active substances and non-chemical methods available, some uses do not have sufficient chemical alternatives. Non-chemical methods often do not match the efficacy of chemical methods or may have economic limitations. Therefore, a combination of chemical and non-chemical methods is often the most feasible approach .
Scientific Research Applications
Herbicide Efficacy and Alternatives
- Herbicide Necessity : Flupyrsulfuron-methyl is evaluated as a necessary herbicide for controlling plant health dangers that other means, including non-chemical methods, cannot contain. While a wide range of alternative herbicide active substances are available, some uses lack sufficient chemical alternatives. Non-chemical methods are often less effective or economically feasible, and a combination of chemical and non-chemical methods is frequently possible (EFSA, 2017).
Impact on Weed Control
- Weed Control Efficiency : Laboratory tests on various weeds show that the efficiency of flupyrsulfuron-methyl improves when combined with different adjuvants. The level of phytotoxicity varies among weed species (Heremans et al., 2007).
Environmental Behavior
- Soil Degradation and Sorption : The degradation and sorption of flupyrsulfuron-methyl in soil were analyzed. The ability of soils to degrade different pesticides varied, with organic carbon content generally positively influencing degradation. The relationship between soil pH and degradation rates varied based on the mode of degradation for each pesticide (Kah et al., 2007).
Effects on Seed Germination and Viability
- Impact on Chromolaena odorata Seeds : A study showed that foliar application of flupyrsulfuron-methyl significantly reduces the germination and viability of Chromolaena odorata seeds at various stages of maturity, influencing the seed bank for weed management (Patané et al., 2009).
Herbicide Resistance
- Resistance in Blackgrass : Flupyrsulfuron-methyl was part of a study on herbicide-resistant blackgrass, showing varying levels of control effectiveness. Its performance was compared with other herbicides, highlighting the challenges in managing resistant weed species (Desmet et al., 2004).
Agricultural Applications
- Reduced Doses in No-Till Wheat : Research indicates that lower doses of flupyrsulfuron-methyl are effective in controlling annual grass weeds in no-till wheat under Mediterranean conditions. This study also emphasizes the importance of application timing (Barros et al., 2007).
Soil Residues
- Residues in Paddy Soils : The dynamics of extractable residues (ERs) and non-extractable residues (NERs) of metsulfuron-methyl in Chinese paddy soils were examined, showing that both ERs and NERs might be present in soil at the time of planting following rice crops, posing a risk of phytotoxic effects (Wang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O7S/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18/h4-6H,1-3H3,(H2,20,21,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVOKYWXACGVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162796 | |
Record name | Flupyrsulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flupyrsulfuron-methyl | |
CAS RN |
144740-53-4 | |
Record name | Flupyrsulfuron-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144740534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flupyrsulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUPYRSULFURON-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D7IY4M255 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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